molecular formula C27H30N2O2 B269432 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether

2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether

Cat. No. B269432
M. Wt: 414.5 g/mol
InChI Key: XPDXMJRDKQVCLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP has been a subject of extensive research due to its potential therapeutic applications and recreational use.

Mechanism of Action

2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether acts as a central nervous system stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This compound's mechanism of action is similar to that of amphetamines and MDMA.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, body temperature, and respiratory rate. It also causes pupil dilation and muscle tension. This compound can also produce subjective effects such as euphoria, increased sociability, and heightened sensory perception. However, this compound can also cause negative effects such as anxiety, agitation, and insomnia.

Advantages and Limitations for Lab Experiments

2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether has several advantages for use in lab experiments. It is a relatively inexpensive compound and can be easily synthesized in large quantities. This compound's mechanism of action is well-understood, making it a useful tool for studying the central nervous system. However, this compound's potential for abuse and toxicity limits its use in certain experiments.

Future Directions

There are several future directions for research on 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether. One area of interest is its potential as a treatment for depression and anxiety. Another area of research is the development of novel compounds based on this compound's chemical structure that may have improved therapeutic properties. Additionally, further studies are needed to fully understand the long-term effects of this compound use and its potential for abuse.

Synthesis Methods

2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether is synthesized by the reaction of 1-benzhydryl piperazine with 2,4-dimethylphenyl magnesium bromide in the presence of a palladium catalyst. The reaction yields this compound as a white crystalline powder.

Scientific Research Applications

2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,4-dimethylphenyl ether has been studied for its potential therapeutic applications, including its use as an antidepressant and anti-anxiety agent. It has also been investigated for its potential as a treatment for Parkinson's disease and as a cognitive enhancer. Additionally, this compound has been studied for its use in forensic toxicology as a marker for recreational drug use.

properties

Molecular Formula

C27H30N2O2

Molecular Weight

414.5 g/mol

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-(2,4-dimethylphenoxy)ethanone

InChI

InChI=1S/C27H30N2O2/c1-21-13-14-25(22(2)19-21)31-20-26(30)28-15-17-29(18-16-28)27(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-14,19,27H,15-18,20H2,1-2H3

InChI Key

XPDXMJRDKQVCLX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.